1-(2-Methylpropyl)hydrazinecarboxamide
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Overview
Description
1-(2-Methylpropyl)hydrazinecarboxamide is a chemical compound with the molecular formula C5H12N2O It is a derivative of hydrazinecarboxamide, where the hydrazine group is substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)hydrazinecarboxamide can be synthesized through the reaction of 2-methylpropylamine with hydrazinecarboxamide. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction can be represented as follows:
2-Methylpropylamine+Hydrazinecarboxamide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxamide derivatives.
Scientific Research Applications
1-(2-Methylpropyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include oxidative stress response and modulation of signal transduction pathways.
Comparison with Similar Compounds
Hydrazinecarboxamide: The parent compound, which lacks the 2-methylpropyl substitution.
Semicarbazide: A related compound with similar chemical properties.
Thiosemicarbazide: A sulfur-containing analog with distinct reactivity.
Uniqueness: 1-(2-Methylpropyl)hydrazinecarboxamide is unique due to the presence of the 2-methylpropyl group, which imparts specific steric and electronic properties. This substitution can influence the compound’s reactivity and biological activity, making it distinct from other hydrazinecarboxamide derivatives.
Properties
CAS No. |
98138-27-3 |
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Molecular Formula |
C5H13N3O |
Molecular Weight |
131.18 g/mol |
IUPAC Name |
1-amino-1-(2-methylpropyl)urea |
InChI |
InChI=1S/C5H13N3O/c1-4(2)3-8(7)5(6)9/h4H,3,7H2,1-2H3,(H2,6,9) |
InChI Key |
VMXQPONDPXTFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C(=O)N)N |
Origin of Product |
United States |
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